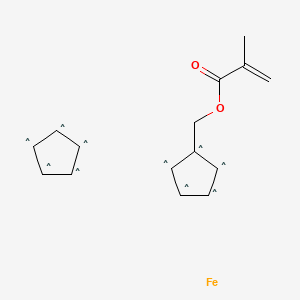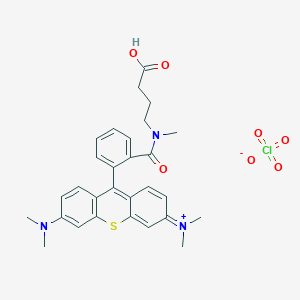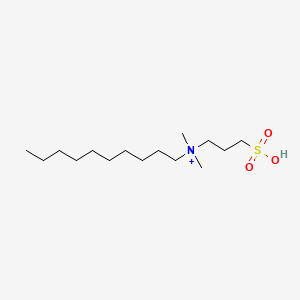
Decyldimethyl(3-sulfopropyl)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyldimethyl(3-sulfopropyl)azanium, also known as 3-(decyldimethylammonio)propane-1-sulfonate, is a zwitterionic surfactant. This compound is characterized by its ability to maintain a neutral charge in solution due to the presence of both positively and negatively charged groups in its structure. It is widely used in biochemical research for its mild, non-denaturing properties, making it suitable for protein analysis and other sensitive applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decyldimethyl(3-sulfopropyl)azanium can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of decyl bromide with dimethylamine to form decyldimethylamine. This intermediate is then reacted with 1,3-propanesultone under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Decyldimethyl(3-sulfopropyl)azanium primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other anions.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonates, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Decyldimethyl(3-sulfopropyl)azanium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the solubilization of membrane proteins and other hydrophobic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of personal care products, detergents, and other industrial applications
Wirkmechanismus
The mechanism of action of Decyldimethyl(3-sulfopropyl)azanium involves its ability to interact with both hydrophobic and hydrophilic molecules. This interaction is facilitated by the zwitterionic nature of the compound, which allows it to maintain a neutral charge in solution. The molecular targets and pathways involved include membrane proteins and other cellular components, where the compound can help in solubilizing and stabilizing these molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Caprylyl Sulfobetaine
- Sulfobetaine 10
- N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Uniqueness
Decyldimethyl(3-sulfopropyl)azanium stands out due to its specific chain length and the balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring mild, non-denaturing surfactants. Compared to similar compounds, it offers a unique combination of stability and compatibility with biological systems .
Eigenschaften
Molekularformel |
C15H34NO3S+ |
|---|---|
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
decyl-dimethyl-(3-sulfopropyl)azanium |
InChI |
InChI=1S/C15H33NO3S/c1-4-5-6-7-8-9-10-11-13-16(2,3)14-12-15-20(17,18)19/h4-15H2,1-3H3/p+1 |
InChI-Schlüssel |
WKALLSVICJPZTM-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


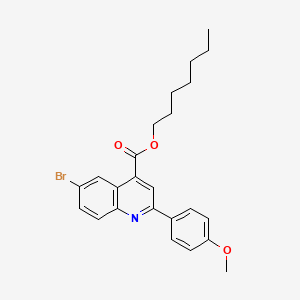
![[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate](/img/structure/B15088327.png)

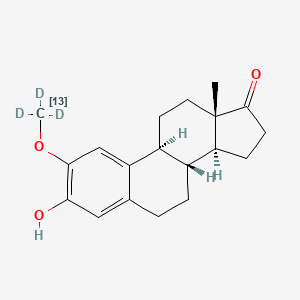

![(4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione](/img/structure/B15088353.png)
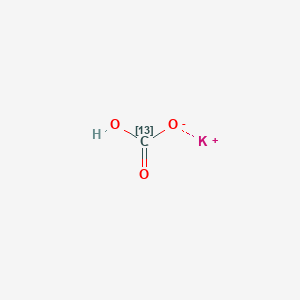
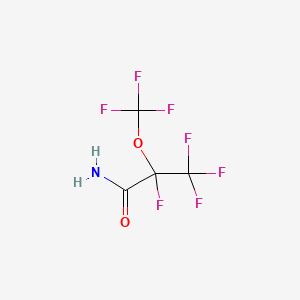
![4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide](/img/structure/B15088360.png)
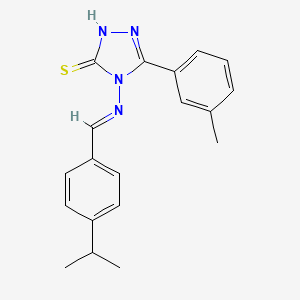
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088379.png)
![N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B15088386.png)
